molecular formula C7H14O2 B1529672 4-(Hydroxymethyl)-4-methyltetrahydropyran CAS No. 502609-47-4

4-(Hydroxymethyl)-4-methyltetrahydropyran

Cat. No. B1529672
Key on ui cas rn: 502609-47-4
M. Wt: 130.18 g/mol
InChI Key: HKNGCILTDHGUEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673908B2

Procedure details

Oxalyl chloride (0.419 mL, 4.80 mmol) was dissolved in dichloromethane (7.5 mL). To this, dimethyl sulfoxide (0.409 mL, 5.76 mmol) was added dropwise under a nitrogen atmosphere at −78° C. and the mixture was stirred for 15 minutes. To this, a dichloromethane solution (2.5 mL) of (4-methyltetrahydro-2H-pyran-4-yl)methanol (250 mg, 1.92 mmol) synthesized according to the method described in WO 08/029,825 was added at the same temperature and the mixture was stirred for 1 hour. To this, triethylamine (1.34 mL, 9.60 mmol) was added and the mixture was stirred at a temperature of −78° C. to room temperature for 1.2 hours. After water was added to the reaction mixture, extraction with ethyl acetate was performed, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was purified by preparative thin-layer chromatography (hexane/ethyl acetate=1/1) to give 4-methyltetrahydro-2H-pyran-4-carbaldehyde (173 mg, yield: 70%).
Quantity
0.419 mL
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
0.409 mL
Type
reactant
Reaction Step Two
Quantity
1.34 mL
Type
reactant
Reaction Step Three
Quantity
250 mg
Type
reactant
Reaction Step Four
Quantity
2.5 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[CH3:11][C:12]1([CH2:18][OH:19])[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1.C(N(CC)CC)C>ClCCl.C(OCC)(=O)C.O>[CH3:11][C:12]1([CH:18]=[O:19])[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
0.419 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
7.5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.409 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
1.34 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
250 mg
Type
reactant
Smiles
CC1(CCOCC1)CO
Name
Quantity
2.5 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at the same temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at a temperature of −78° C. to room temperature for 1.2 hours
Duration
1.2 h
WASH
Type
WASH
Details
by washing with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by preparative thin-layer chromatography (hexane/ethyl acetate=1/1)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1(CCOCC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 173 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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